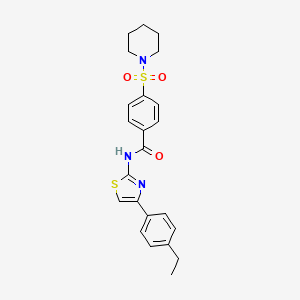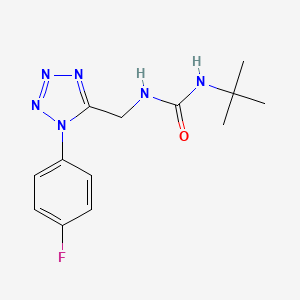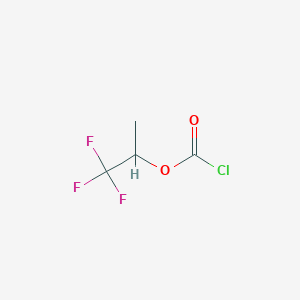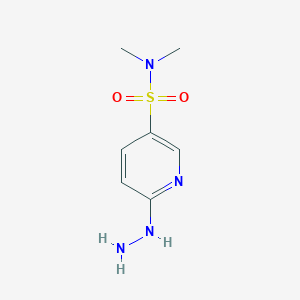![molecular formula C13H14ClN3OS B2750419 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897479-34-4](/img/structure/B2750419.png)
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a compound that belongs to the class of therapeutic agents known as long-chain arylpiperazine (LCAP) derivatives . These compounds are significant in medicinal chemistry and have been the focus of extensive research to develop novel derivatives to improve anticancer activities .
Synthesis Analysis
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives has been described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data . The compounds were evaluated for their cytotoxicity towards five human cancer cell lines of different origins .Molecular Structure Analysis
The molecular structure of these compounds was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were judged by their C, H, and N analysis . One of the compounds showed two violations of Lipinski’s rule of five (RO5), whereas the others complied with RO5 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include “1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, which is a response by the body’s immune system to an injury or disease .
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . Antimicrobials are agents that kill microorganisms or stop their growth .
Antifungal Activity
Thiazole derivatives have been found to exhibit antifungal activity . Antifungal medications are often used to treat fungal infections, which can affect any part of the body .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can kill cancer cells .
Quorum Sensing Inhibitors
Some thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
Mecanismo De Acción
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and behavior.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could result in changes in neurotransmitter levels and neuronal signaling.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and cognition.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation based on certain properties, such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQIHMGMOXUYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)


![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)


![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)
